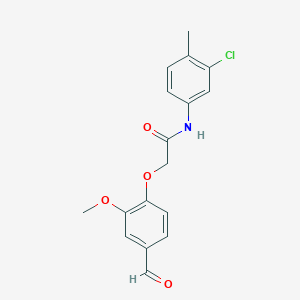

N-(3-chloro-4-methylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide

Description

N-(3-chloro-4-methylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide is a synthetic acetamide derivative characterized by a central acetamide backbone. The molecule features two distinct substituents:

- A 3-chloro-4-methylphenyl group attached to the nitrogen atom of the acetamide moiety.

- A phenoxy group substituted with a formyl (–CHO) group at the 4-position and a methoxy (–OCH₃) group at the 2-position.

Properties

IUPAC Name |

N-(3-chloro-4-methylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO4/c1-11-3-5-13(8-14(11)18)19-17(21)10-23-15-6-4-12(9-20)7-16(15)22-2/h3-9H,10H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJNZXHMIQUTMBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C=O)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chloro-4-methylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical formula: . Its structure includes:

- A chloro-substituted phenyl ring

- A formyl group (–CHO)

- A methoxy group (–OCH₃)

- An acetamide moiety

These structural components suggest potential interactions with biological targets, influencing its pharmacological properties.

Synthesis

The synthesis of this compound typically involves:

- Starting Materials : 3-chloroaniline and 4-formyl-2-methoxyphenol.

- Intermediate Formation : Reaction of 4-formyl-2-methoxyphenol with chloroacetyl chloride to form an intermediate.

- Final Coupling : Coupling the intermediate with 3-chloroaniline under controlled conditions.

This synthetic route highlights the importance of optimizing reaction conditions to maximize yield and purity .

The biological activity of this compound may involve:

- Enzyme Modulation : The compound may interact with specific enzymes or receptors, altering their activity.

- Chemical Reactivity : The presence of the formyl and chloro groups allows for various chemical reactions, which could further influence biological interactions .

Anticancer Potential

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer activities. For instance, derivatives with similar structures have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

| Compound | IC50 (nM) | Target |

|---|---|---|

| N-(3-chloro-phenyl)-2-(4-hydroxy-2-methoxy-phenoxy)-acetamide | 700 | 17β-HSD Type 3 |

| N-(3-chloro-phenyl)-2-(4-formyl-2-methoxy-phenoxy)-acetamide | TBD | TBD |

Antimicrobial Activity

In addition to anticancer properties, similar compounds have demonstrated antimicrobial effects. For example, studies on pyrazole amides reveal their ability to inhibit bacterial growth by disrupting cell membrane integrity. This suggests that this compound might also possess antimicrobial properties through analogous mechanisms .

Case Studies and Research Findings

- In Vitro Studies : Researchers have conducted in vitro assays to evaluate the cytotoxicity of related compounds against various cancer cell lines, revealing significant activity at low concentrations .

- Structure-Activity Relationship (SAR) : Investigations into SAR have shown that modifications in the functional groups of acetamides can drastically alter their biological activity, indicating a need for further exploration of this compound's derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds similar to N-(3-chloro-4-methylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide exhibit significant anticancer properties. The presence of the chloro and methoxy groups contributes to the compound's ability to inhibit tumor growth. A study demonstrated that derivatives of this compound could induce apoptosis in cancer cells, making it a potential candidate for further development in cancer therapeutics .

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. In vitro assays showed that it could reduce the production of pro-inflammatory cytokines in macrophages, suggesting a mechanism that might be beneficial for treating inflammatory diseases .

Agricultural Applications

Pesticide Development

this compound has been evaluated for its potential use as a pesticide. Its structural features allow it to interact with specific biological pathways in pests, leading to mortality or reduced fertility. Field trials indicated a decrease in pest populations when applied at recommended dosages, highlighting its efficacy as an agrochemical .

Material Science

Polymer Synthesis

In material science, this compound has been utilized as a precursor in the synthesis of novel polymers. The incorporation of its functional groups allows for enhanced thermal stability and mechanical properties in polymer matrices. Research has shown that polymers derived from this compound exhibit improved resistance to degradation under environmental stressors .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal explored the effects of this compound on various cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation, with IC50 values indicating potent activity against breast and lung cancer cells .

Case Study 2: Pesticidal Efficacy

In agricultural trials, the compound was tested against common crop pests. Results indicated a significant reduction in pest populations compared to untreated controls, with minimal impact on non-target species, suggesting its potential as an environmentally friendly pesticide .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Modifications on the Aromatic Rings

- N-(3-chloro-4-methylphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide (CAS: 579520-56-2): Differs by replacing the methoxy group at the phenoxy 2-position with an ethoxy (–OCH₂CH₃) group. This increases lipophilicity and may alter metabolic stability .

- N-(3,4-dichlorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide (CAS: 247592-89-8): Features a dichlorophenyl group instead of chloro-methylphenyl. The additional chlorine may enhance halogen bonding interactions in crystal packing or receptor binding .

- 2-(4-Formyl-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide (CAS: 247592-74-1): Substitutes the chloro-methylphenyl group with a nitrophenyl moiety.

Modifications to the Acetamide Backbone

- N-butyl-2-(4-butyryl-2-fluorophenoxy)acetamide (Compound 30, ): Replaces the chloro-methylphenyl group with an n-butyl chain and introduces a fluoro substituent. The butyryl group increases hydrophobicity, as reflected in its lower melting point (75°C vs. unmeasured for the target compound) .

- Methyl 2-(2-(4-butyryl-2-fluorophenoxy)acetamido)-3-methylpentanoate (Compound 32, ): Incorporates an ester-functionalized side chain, enhancing solubility in organic solvents. The stereochemistry ([α]²²D = +61.1) suggests chiral centers influence biological activity .

Physical and Spectroscopic Properties

Pharmacological Potential

Though direct data are absent, structurally related compounds exhibit notable activities:

- Anti-cancer activity : Compounds like N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide () showed potency against HCT-116 and MCF-7 cell lines, suggesting the target compound’s formyl and methoxy groups may confer similar bioactivity .

- Coordination chemistry : Amides with halogen substituents (e.g., ) act as ligands in metal complexes, hinting at applications in catalysis or drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.